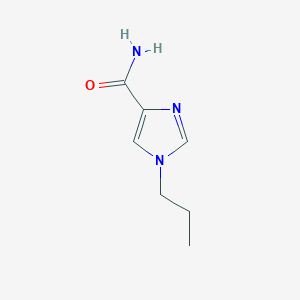
dG-Aai
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG-Aai is a modified nucleoside that has gained significant attention in the scientific community due to its unique properties. It was first synthesized in 1998 by researchers at the University of California, San Diego. Since then, dG-Aai has been extensively studied for its potential applications in various fields, including biochemistry, molecular biology, and drug discovery.
Wirkmechanismus
The mechanism of action of dG-Aai is based on its ability to form a stable base-pair with cytosine. This property allows it to be used as a site-specific label for DNA sequencing and structural studies. Additionally, dG-Aai can be used as a probe for studying protein-DNA interactions, as it can be incorporated into DNA without affecting its structure or function.
Biochemische Und Physiologische Effekte
DG-Aai has been shown to have minimal effects on the biochemical and physiological properties of DNA. It does not affect DNA replication or transcription and does not induce mutations or DNA damage. This property makes it an ideal probe for studying DNA structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dG-Aai is its ability to form a stable base-pair with cytosine, which allows for site-specific labeling and structural studies. Additionally, it has minimal effects on DNA structure and function, making it an ideal probe for studying protein-DNA interactions. However, the synthesis of dG-Aai is complex and time-consuming, which limits its widespread use.
Zukünftige Richtungen
There are several future directions for the use of dG-Aai in scientific research. One potential application is in the development of new DNA sequencing technologies, as dG-Aai has been shown to have high fidelity and accuracy in sequencing. Additionally, it could be used as a tool for studying epigenetic modifications, as it can be incorporated into DNA without affecting its structure or function. Finally, dG-Aai could be used in the development of new drugs targeting DNA-binding proteins, as it can be used as a probe for studying protein-DNA interactions.
Conclusion
dG-Aai is a modified nucleoside that has gained significant attention in the scientific community for its unique properties. It has been extensively studied for its potential applications in various fields, including biochemistry, molecular biology, and drug discovery. While the synthesis of dG-Aai is complex and time-consuming, its ability to form a stable base-pair with cytosine and its minimal effects on DNA structure and function make it an ideal probe for studying DNA structure and function. There are several future directions for the use of dG-Aai in scientific research, including the development of new DNA sequencing technologies and the study of epigenetic modifications.
Synthesemethoden
The synthesis of dG-Aai involves the modification of the deoxyguanosine nucleoside. The process includes the introduction of an amino group at the C2 position and the replacement of the C8 hydrogen with an acetylene group. The modification is achieved through a series of chemical reactions, including nucleophilic substitution, acetylation, and deprotection.
Wissenschaftliche Forschungsanwendungen
DG-Aai has been used in various scientific research applications, including DNA sequencing, site-specific labeling, and structural studies. It has also been used as a probe for studying protein-DNA interactions and for monitoring DNA replication and repair processes.
Eigenschaften
CAS-Nummer |
127191-85-9 |
|---|---|
Produktname |
dG-Aai |
Molekularformel |
C27H22N6O8 |
Molekulargewicht |
558.5 g/mol |
IUPAC-Name |
9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(Z)-(9-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1,6,8,11(19),13(18),14,16-heptaen-12-ylidene)amino]-1H-purin-6-one |
InChI |
InChI=1S/C27H22N6O8/c1-38-13-4-2-3-10-17(13)20(21-18-11(25(36)29-21)5-14-23(19(10)18)40-9-39-14)30-27-31-24-22(26(37)32-27)28-8-33(24)16-6-12(35)15(7-34)41-16/h2-5,8,12,15-16,29,34-36H,6-7,9H2,1H3,(H,31,32,37)/b30-20-/t12-,15+,16?/m0/s1 |
InChI-Schlüssel |
HVODVMKVQNQEKN-PNMZXMJCSA-N |
Isomerische SMILES |
COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)NC6=NC(=O)C7=C(N6)N(C=N7)C8C[C@@H]([C@H](O8)CO)O |
SMILES |
COC1=CC=CC2=C1C(=NC3=NC4=C(C(=O)N3)N=CN4C5CC(C(O5)CO)O)C6=C7C2=C8C(=CC7=C(N6)O)OCO8 |
Kanonische SMILES |
COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)NC6=NC(=O)C7=C(N6)N(C=N7)C8CC(C(O8)CO)O |
Synonyme |
7-(deoxyguanosin-N(2)-yl)aristolactam I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



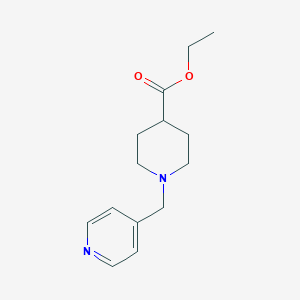
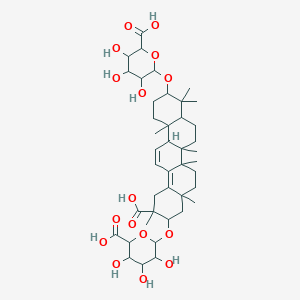
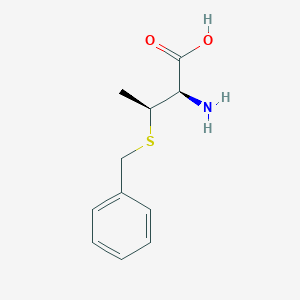
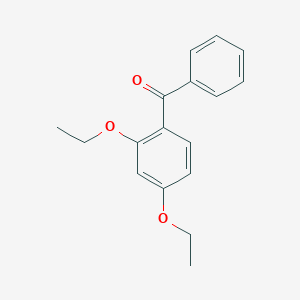
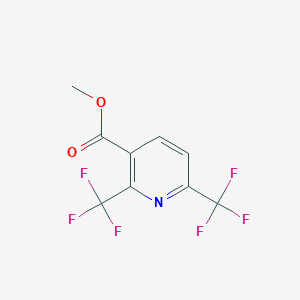
![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)
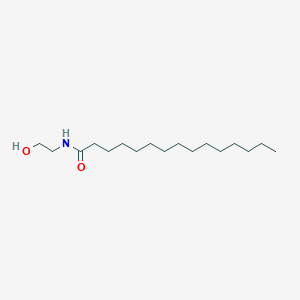
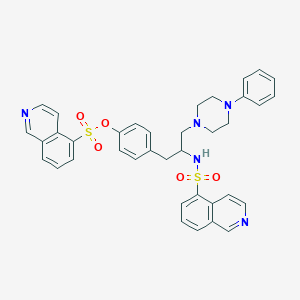
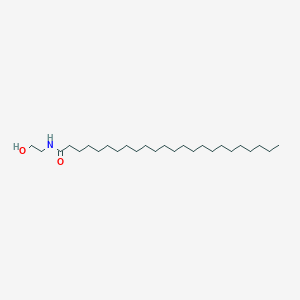
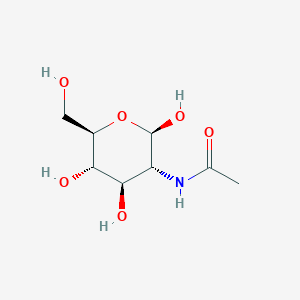
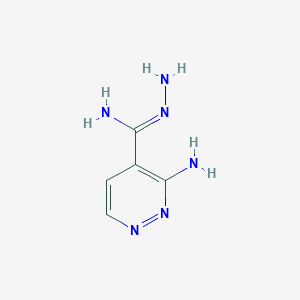
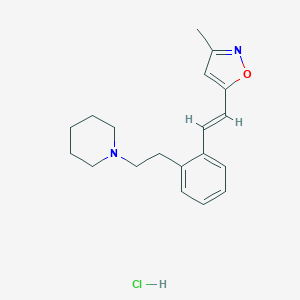
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
